5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide
Overview
Description
5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with amino, hydrazinecarbonyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high efficiency and yield. The choice of solvents and reaction conditions is also optimized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydrazinecarbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This modulation can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an imidazole ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine ring, offering different biological activities.
5-Amino-1H-pyrazole-4-carboxamide: Similar functional groups but with a pyrazole ring.
Uniqueness
5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its hydrazinecarbonyl group, in particular, offers unique reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-amino-1-(hydrazinecarbonyl)imidazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O2/c6-3-2(4(7)12)9-1-11(3)5(13)10-8/h1H,6,8H2,(H2,7,12)(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQWADCDQFBNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C(=O)NN)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549032 | |
Record name | 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111105-70-5 | |
Record name | 5-Amino-1-(hydrazinecarbonyl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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